
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound . It is a derivative of oxadiazole, which is a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two chlorine atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization:
- Li Zheng (2004) reported on the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation, highlighting a method with high yield and simple work-up procedure (Li Zheng, 2004).
- Z. Abbas, Dhuha Faruq Hussain, and R. M. Shakir (2017) synthesized new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, exploring different methods and characterizing the products (Abbas, Hussain & Shakir, 2017).
Antimicrobial Activity:
- N. P. Rai et al. (2010) investigated novel methanones derived from 5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole for their antibacterial activity, finding significant activity against various bacterial strains (Rai et al., 2010).
Anticancer Potential:
- Han-Zhong Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against cancer cell lines (Zhang et al., 2005).
- Sachin K. Bhosale et al. (2017) studied 3-(4-chlorophenyl)-[1,2,3] oxadiazol-3-ium-5-olate for its anticancer activity against human tumor cell lines, finding promising results (Bhosale, Deshpande & Wagh, 2017).
Chemical Reactivity and Molecular Docking:
- Abdul-Malek S. Al-Tamimi et al. (2018) conducted a comprehensive study on oxadiazole derivatives, combining DFT calculations, MD simulations, and molecular docking to understand their reactivity and potential as anti-cancer drugs (Al-Tamimi et al., 2018).
Thermal and Biological Activity:
- S. Arora et al. (2012) synthesized 1,3,4-oxadiazoles to evaluate their antibacterial and thermal properties, providing insights into their stability and potential applications (Arora et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHUZVIAQKYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



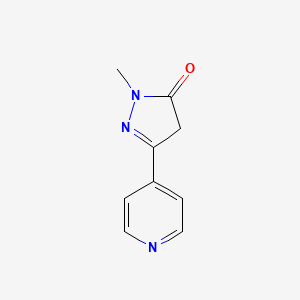
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
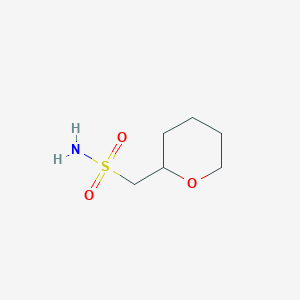
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
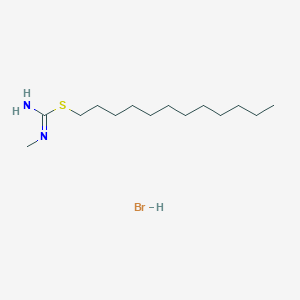
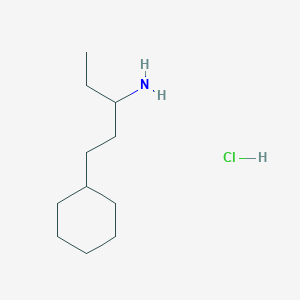
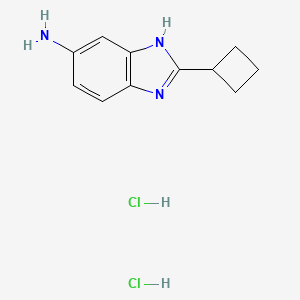
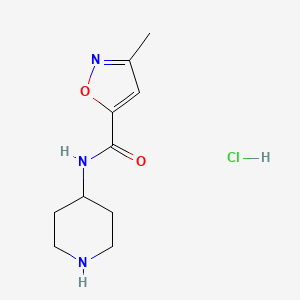

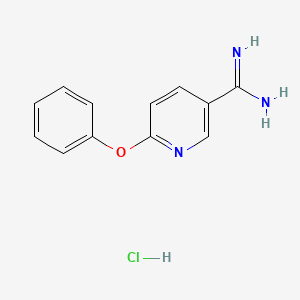
![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
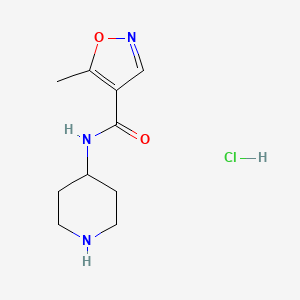
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)